N-benzyl-2-chloroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-2-chloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9,15H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIRIFJATWTRKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50437201 | |
| Record name | Benzenemethanamine, N-(2-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98018-66-7 | |
| Record name | Benzenemethanamine, N-(2-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways Toward N Benzyl 2 Chloroaniline
Reductive Amination Strategies for N-Alkylation
Reductive amination stands as a cornerstone for the formation of carbon-nitrogen bonds and is a widely employed method for the synthesis of N-benzyl-2-chloroaniline. This two-step process typically involves the initial condensation of 2-chloroaniline (B154045) with a benzaldehyde (B42025) precursor to form an imine intermediate, which is subsequently reduced to the target secondary amine.
Condensation Reactions of 2-Chloroaniline with Benzaldehyde Precursors
The initial and crucial step in this synthetic sequence is the formation of an N-(2-chlorophenyl)benzylideneimine intermediate through the condensation of 2-chloroaniline and benzaldehyde. This reversible reaction is influenced by several factors that dictate the efficiency and yield of the imine formation.
The successful synthesis of the imine intermediate hinges on the careful optimization of reaction parameters. Key variables include temperature, solvent, and the molar ratio of the reactants. While specific optimization data for the direct condensation of 2-chloroaniline and benzaldehyde is not extensively detailed in publicly available literature, general principles of imine formation suggest that an equimolar or a slight excess of one reactant is often used to drive the equilibrium towards the product. The removal of water, a byproduct of the condensation, is also a critical factor in maximizing the yield of the imine.
A study on a related reductive amination of 2-chloro-benzaldehyde with dimethylamine (B145610) provides insights into the importance of reactant ratios. In this process, variations in the molar ratio of the amine to the aldehyde were shown to significantly impact the product distribution and yield.
Table 1: Illustrative Impact of Reactant Ratio on Reductive Amination
| Entry | Molar Ratio (Amine/Aldehyde) | Product Yield (%) |
| 1 | 1.0 | 85 |
| 2 | 1.2 | 92 |
| 3 | 1.5 | 95 |
This table illustrates the general principle of how reactant stoichiometry can influence the yield in a reductive amination process. Specific data for the condensation of 2-chloroaniline and benzaldehyde may vary.
Application of Hydride Reagents for Imine Reduction (e.g., Pinacolborane)
Once the imine intermediate is formed, it is reduced to this compound. A variety of hydride reagents can be employed for this transformation, with pinacolborane (HBpin) being a notable example due to its mildness and functional group tolerance. The reduction involves the transfer of a hydride ion from the boron reagent to the electrophilic carbon of the imine.
The use of pinacolborane in the reduction of imines is a well-documented process. Generally, the reaction proceeds under mild conditions and is compatible with a wide range of functional groups. While specific experimental data for the pinacolborane reduction of the imine derived from 2-chloroaniline and benzaldehyde is not extensively reported, the general efficacy of this reagent in similar systems is high.
Catalytic Approaches for N-Alkylation
In addition to the classical two-step reductive amination, direct N-alkylation of anilines with alcohols catalyzed by transition metals has emerged as a more atom-economical and environmentally benign alternative. This "borrowing hydrogen" or "hydrogen autotransfer" methodology involves the in-situ oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the aniline (B41778).
Transition Metal-Catalyzed N-Alkylation of Anilines with Alcohols
A variety of transition metal complexes, including those based on iridium, ruthenium, and manganese, have been shown to be effective catalysts for the N-alkylation of anilines with benzyl (B1604629) alcohol. These reactions typically require a base and are often performed at elevated temperatures.
A study on the N-alkylation of various aniline derivatives with benzyl alcohol using a manganese pincer complex provides valuable insights. The reaction demonstrated broad applicability, including for anilines bearing electron-withdrawing and electron-donating substituents. Although this compound was not explicitly synthesized in this study, the successful alkylation of other halogenated anilines suggests the feasibility of this approach. nih.gov
Table 2: Manganese-Catalyzed N-Alkylation of Substituted Anilines with Benzyl Alcohol nih.gov
| Entry | Aniline Derivative | Product | Yield (%) |
| 1 | Aniline | N-Benzylaniline | 78 |
| 2 | 4-Methylaniline | N-Benzyl-4-methylaniline | 85 |
| 3 | 4-Methoxyaniline | N-Benzyl-4-methoxyaniline | 90 |
| 4 | 4-Chloroaniline | N-Benzyl-4-chloroaniline | 82 |
| 5 | 4-Bromoaniline | N-Benzyl-4-bromoaniline | 80 |
Reaction conditions: aniline derivative (1 mmol), benzyl alcohol (1.2 mmol), Mn-catalyst (3 mol%), t-BuOK (0.75 equiv.), toluene, 80 °C, 24 h. nih.gov
Similarly, iridium-based catalysts have been effectively used for the N-alkylation of a range of anilines with benzyl alcohol. A study utilizing nitrile-substituted NHC–Ir(III) complexes demonstrated good to excellent yields for various substituted anilines. nih.gov While this study did not include 2-chloroaniline, it did report the successful synthesis of N-benzyl-4-chloroaniline and N-benzyl-4-bromoaniline in 80% and 82% yields, respectively, highlighting the potential of this catalytic system for halogenated anilines. nih.gov
Table 3: Iridium-Catalyzed N-Alkylation of Halogenated Anilines with Benzyl Alcohol nih.gov
| Entry | Aniline Derivative | Catalyst Loading (mol%) | Base | Temperature (°C) | Yield (%) |
| 1 | 4-Chloroaniline | 1.0 | KOtBu | 120 | 80 |
| 2 | 4-Bromoaniline | 1.0 | KOtBu | 120 | 82 |
Reaction conditions: aniline derivative (1.0 mmol), benzyl alcohol (1.5 mmol), catalyst, base (1.5 mmol), 24 h. nih.gov
These examples underscore the potential of transition metal-catalyzed N-alkylation as a viable and efficient method for the synthesis of this compound, offering a more direct route compared to traditional reductive amination. Further research focused specifically on the 2-chloroaniline substrate would be beneficial for optimizing these catalytic systems for this particular transformation.
Heterogeneous Catalysis in Continuous Flow Systems
The application of heterogeneous catalysts in continuous flow reactors is a significant advancement for the synthesis of N-alkylated amines. researchgate.netfinechem-mirea.ru This approach offers superior control over reaction parameters such as temperature, pressure, and flow rate, leading to enhanced efficiency, reduced solvent usage, and minimized byproduct formation compared to traditional batch methods. researchgate.netmdpi.com
Various solid catalysts, including metal nanoparticles (e.g., nickel, copper) supported on materials like γ-Al2O3, NaX zeolite, or MgO, have been successfully used for the alkylation of amines with alcohols in fixed-bed plug-flow reactors. finechem-mirea.rugoogle.com These systems can achieve high conversions (up to 99%) with excellent selectivity for mono-N-alkylated products under optimized conditions. researchgate.netfinechem-mirea.ru The use of γ-Al2O3 as a heterogeneous catalyst, sometimes in conjunction with supercritical CO2 as a solvent, has also been explored for N-alkylation reactions, demonstrating the versatility of continuous flow setups. beilstein-journals.org
Multi-Step Synthesis Pathways from Related Precursors
While direct catalytic alkylation is highly efficient, traditional multi-step synthetic routes remain relevant.
Benzylation of Substituted Anilines (e.g., 2-chloroaniline in the presence of additional functional groups)
The classical method for synthesizing N-benzylanilines involves the reaction of the parent aniline with a benzyl halide, such as benzyl bromide or benzyl chloride. dergipark.org.tr This nucleophilic substitution reaction often requires a base to neutralize the hydrogen halide formed as a byproduct. orgsyn.org While effective, a common drawback of this method is the potential for polyalkylation, leading to the formation of the tertiary amine (N,N-dibenzylaniline) alongside the desired secondary amine. dergipark.org.trtandfonline.com
To improve reaction rates, particularly with less reactive anilines, additives like potassium iodide can be used with benzyl bromide to generate the more reactive benzyl iodide in situ. dergipark.org.tr The separation of the desired secondary amine from unreacted starting material and the tertiary amine byproduct often requires chromatographic techniques. dergipark.org.tr Another multi-step approach involves the acylation of the aniline with benzoyl chloride, followed by the reduction of the resulting amide to the secondary amine. chemicalbook.com
Green Chemistry Considerations in Synthesis
The principles of green chemistry are increasingly influencing the choice of synthetic methodologies. The primary goal is to design processes that are environmentally friendly, economically viable, and atom-efficient. wjpmr.commdpi.com
In the context of this compound synthesis, the catalytic "borrowing hydrogen" reaction between 2-chloroaniline and benzyl alcohol is considered a green method. nih.gov This approach exhibits high atom economy, as all atoms from the reactants (except for those that form water) are incorporated into the final product. The only byproduct is water, which is environmentally benign. researchgate.netnih.gov
Further green credentials are established when these reactions are performed under solvent-free conditions, which eliminates waste associated with solvent use and purification. mdpi.commdpi.com The development of heterogeneous and recyclable catalysts, such as the GO-NHC-Cu and Co2Rh2/C systems, aligns with green chemistry principles by minimizing catalyst waste and allowing for more sustainable industrial processes. mdpi.comnih.gov Green chemistry metrics, including E-factor (environmental factor), process mass intensity, and reaction mass efficiency, have been calculated for some of these catalytic systems, confirming their favorable environmental profile compared to traditional stoichiometric methods. mdpi.com
Solvent-Free Reaction Conditions
Solvent-free synthesis is a key principle of green chemistry, aiming to reduce pollution and waste by eliminating the need for conventional organic solvents. These reactions often lead to higher efficiency, shorter reaction times, and easier product purification. The N-alkylation of anilines with alcohols under solvent-free conditions, typically at elevated temperatures, has been shown to be an effective strategy.
One prominent approach involves the reaction of an aniline derivative with benzyl alcohol in the presence of a catalyst and a base, without any additional solvent. nih.gov Research on nitrile-substituted N-heterocyclic carbene (NHC)–Ir(III) complexes has demonstrated high yields for the N-alkylation of various anilines with benzyl alcohol under solvent-free conditions at 120 °C. nih.gov While the specific reaction for 2-chloroaniline was not detailed, the results for other ortho-substituted anilines provide strong evidence for the viability of this method. For instance, the reaction of 2-methylaniline and 2-methoxyaniline with benzyl alcohol yielded the corresponding N-benzylated products in 65% and 71% yields, respectively. nih.gov Even an electron-withdrawing group, such as in 2-nitroaniline, allowed the reaction to proceed with a 64% yield. nih.gov
This "borrowing hydrogen" methodology involves the catalyst temporarily abstracting hydrogen from the alcohol to form an aldehyde intermediate, which then condenses with the amine to form an imine. The stored hydrogen is then used to reduce the imine to the final secondary amine product. The process is highly atom-economical, with water being the only byproduct. nih.gov
The data from related reactions suggest that 2-chloroaniline would be a viable substrate for this solvent-free methodology.
Table 1: Yields of N-benzylation of Ortho-Substituted Anilines under Solvent-Free Conditions
| Aniline Substrate | Product | Yield (%) |
|---|---|---|
| 2-Methylaniline | N-benzyl-2-methylaniline | 65 |
| 2-Methoxyaniline | N-benzyl-2-methoxyaniline | 71 |
| 2-Nitroaniline | N-benzyl-2-nitroaniline | 64 |
Reaction Conditions: Aniline derivative (1.0 mmol), benzyl alcohol (1.5 mmol), KOtBu (1.5 mmol), NHC-Ir(III) catalyst (1.0 mol%), 120 °C, 24 h. Data sourced from a study on analogous compounds. nih.gov
Application of Recyclable Catalytic Systems
The development of recyclable catalysts is crucial for sustainable chemical manufacturing, as it reduces costs and minimizes the generation of metallic waste. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused over multiple cycles.
Several types of recyclable catalysts have proven effective for the N-alkylation of anilines with alcohols.
Nickel-based Catalysts: Commercially available heterogeneous nickel catalysts, such as Raney Ni, are effective for N-alkylation reactions. rug.nl A significant advantage of Raney Ni is its magnetic properties, which allow for simple and efficient separation from the reaction medium using a magnet. Studies have demonstrated that this type of catalyst can be washed and reused for up to eight cycles with only a minor loss in conversion and selectivity. rug.nl
Iron-based Alloy Catalysts: Nitrogen-doped carbon-coated iron-based alloy catalysts (e.g., Fe2Ni2@CN) have shown excellent activity for the N-alkylation of aniline with benzyl alcohol, achieving yields as high as 99%. researchgate.net These materials are heterogeneous, enabling their recovery and reuse, which is essential for potential industrial applications. researchgate.net
Silver-based Nanocatalysts: A silver/graphene oxide (Ag/GO) nanocatalyst has been reported for the N-alkylation of aniline. This system demonstrates high conversion and selectivity under mild conditions. The catalyst's reusability was confirmed over six consecutive cycles with minimal loss of activity, highlighting the stability and efficiency of the nanohybrid material. researchgate.net
These examples demonstrate that a range of robust, recyclable catalytic systems can be applied to the synthesis of N-benzylated anilines. The application of such catalysts to the reaction between 2-chloroaniline and benzyl alcohol offers a promising route for a sustainable and cost-effective production of this compound.
Table 2: Performance of Recyclable Catalysts in N-Alkylation of Aniline
| Catalyst System | Substrate | Max. Yield (%) | Reusability |
|---|---|---|---|
| Raney Ni | Benzyl Alcohol + NH3 | ~60% (selectivity) | Maintained for 8 cycles |
| Fe2Ni2@CN | Aniline + Benzyl Alcohol | 99 | Heterogeneous, reusable |
| Ag/GO Nanohybrid | Aniline | High conversion | Reusable for 6 cycles |
Data sourced from studies on analogous N-alkylation reactions. rug.nlresearchgate.netresearchgate.net
Supercritical Carbon Dioxide as a Reaction Medium
Supercritical carbon dioxide (scCO₂) has emerged as a promising green alternative to conventional organic solvents in chemical synthesis. nih.gov A substance becomes a supercritical fluid when it is heated and pressurized above its critical temperature (31.1 °C for CO₂) and pressure (73.8 bar for CO₂). In this state, it exhibits unique properties, behaving like a gas in terms of viscosity and diffusion while having the solvating power of a liquid. chimia.ch
The use of scCO₂ as a reaction medium for the synthesis of this compound offers several potential advantages:
Environmental and Safety Benefits: Carbon dioxide is non-flammable, relatively non-toxic, inexpensive, and readily available. Its use avoids the environmental and health hazards associated with volatile organic compounds (VOCs). nih.gov
Tunable Properties: The solvent properties of scCO₂, such as density and solvating power, can be finely tuned by adjusting the temperature and pressure. This allows for the optimization of reaction conditions to potentially increase reaction rates and selectivity.
Ease of Separation: Product separation is simplified as scCO₂ can be easily removed from the reaction mixture by depressurization, returning it to its gaseous state. This eliminates the need for energy-intensive distillation steps and leaves a solvent-free product.
Enhanced Reactivity: The low viscosity and high diffusivity of scCO₂ can improve mass transfer rates, potentially leading to faster reactions compared to those in conventional liquid solvents.
While the specific application of scCO₂ to the N-alkylation of 2-chloroaniline is not yet widely reported, its successful use in other catalytic processes, such as hydrogenations and oxidations, demonstrates its significant potential. nih.govrsc.org The synthesis of this compound in scCO₂ would represent a significant advancement in producing this compound through a clean and sustainable process.
Mechanistic Investigations of Reactions Involving N Benzyl 2 Chloroaniline
Elucidation of Reductive Amination Mechanisms
Reductive amination, also known as reductive alkylation, is a cornerstone method for synthesizing amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com The formation of N-benzyl-2-chloroaniline can be achieved via the reaction of 2-chloroaniline (B154045) with benzaldehyde (B42025) or benzylamine (B48309) with 2-chlorobenzaldehyde. The mechanism proceeds in two main stages: the formation of an imine (or iminium ion) intermediate, followed by its reduction. youtube.combeilstein-journals.org
The initial step involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. wikipedia.org This is typically catalyzed by mild acid, which protonates the carbonyl oxygen, enhancing its electrophilicity. alfa-chemistry.com The hemiaminal then undergoes dehydration to form a C=N double bond, yielding an imine (specifically, a Schiff base in this case). alfa-chemistry.com
The second stage is the reduction of the imine. While various reducing agents can be used, sodium borohydride (B1222165) derivatives like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective. masterorganicchemistry.com These reagents are mild enough to selectively reduce the protonated iminium ion without significantly reducing the starting aldehyde, allowing the reaction to be performed in a single pot. youtube.com The hydride from the reducing agent attacks the electrophilic carbon of the iminium ion, cleaving the C=N π-bond and forming the final secondary amine product. chemistrysteps.com
Imine Formation: Amine + Aldehyde ⇌ Hemiaminal → Imine + H₂O
Reduction: Imine + [H⁻] → Amine
This one-pot synthesis is highly efficient and avoids the common issue of over-alkylation that can occur in direct alkylation of amines with alkyl halides. masterorganicchemistry.com
| Reducing Agent | Typical Conditions | Selectivity Notes |
|---|---|---|
| Sodium Cyanoborohydride (NaBH₃CN) | Mildly acidic (pH 4-6) | Selectively reduces iminium ions over ketones/aldehydes. masterorganicchemistry.comalfa-chemistry.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aprotic solvents (e.g., DCE), often with acetic acid catalyst | Tolerates a wide range of functional groups. organic-chemistry.org |
| Sodium Borohydride (NaBH₄) | Stepwise procedure; imine pre-formation needed. | Can reduce the starting carbonyl if not used in a stepwise manner. organic-chemistry.org |
| Catalytic Hydrogenation (H₂/Catalyst) | Metal catalysts (e.g., Pd, Pt, Ni) | Can be used for direct reductive amination. wikipedia.org |
Mechanistic Aspects of Nucleophilic Substitution at the Chlorine Atom
The chlorine atom on the aromatic ring of this compound can be replaced by a nucleophile through a nucleophilic aromatic substitution (SₙAr) reaction. Unlike Sₙ1 and Sₙ2 reactions common for alkyl halides, SₙAr reactions on aryl halides proceed via a distinct addition-elimination mechanism. wikipedia.orglibretexts.org This pathway is generally unfavorable for simple aryl halides but becomes feasible when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (EWGs), typically positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org
The mechanism involves two key steps:
Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the chlorine (the ipso-carbon), breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The negative charge is delocalized across the π-system of the ring and is further stabilized if EWGs are present at the ortho and/or para positions. libretexts.org
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, which acts as the leaving group. chemistrysteps.com
In the case of this compound, the N-benzylamino group is an electron-donating group, which deactivates the ring toward nucleophilic attack. Therefore, forcing conditions or the presence of additional activating groups would likely be required for a nucleophilic substitution to occur at the chlorine atom. The reactivity order for halogens in SₙAr reactions is typically F > Cl > Br > I, which is the opposite of the trend seen in Sₙ2 reactions. masterorganicchemistry.com This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of the halogen, rather than the breaking of the carbon-halogen bond. masterorganicchemistry.com
Investigations into Rearrangement Phenomena in Related Haloanilines
Molecular rearrangements in haloanilines, while not as common as in other systems like carbocations, can occur under specific reaction conditions, particularly during alkylation or in the presence of strong bases.
Comparative Studies with Bromo- and Iodoanilines under Alkylation Conditions
The nature of the halogen substituent (Cl, Br, I) significantly influences the reactivity of haloanilines in alkylation and other reactions. While direct alkylation on the nitrogen atom is the primary reaction, side reactions involving the halogen can occur. The bond strength of the carbon-halogen bond decreases in the order C-Cl > C-Br > C-I. This trend makes iodoanilines and bromoanilines more susceptible to reactions involving cleavage of the C-X bond, such as coupling reactions or certain types of rearrangements, compared to their chloroaniline counterparts.
Under harsh alkylation conditions or in the presence of catalysts that can interact with the aryl halide bond, iodo- and bromoanilines may exhibit different reactivity profiles than chloroanilines. For instance, reactions that proceed via radical intermediates or organometallic species will be more facile with the weaker C-I and C-Br bonds.
Analysis of Intermolecular vs. Intramolecular Halogen Migration Pathways
Halogen migration, or "halogen dance," is a known rearrangement phenomenon in haloaromatic compounds, often catalyzed by very strong bases like sodium amide (NaNH₂) in liquid ammonia. This process can occur through an elimination-addition mechanism involving a "benzyne" intermediate. chemistrysteps.com In this pathway, a strong base abstracts a proton ortho to the halogen, followed by the elimination of the halide ion to form a highly reactive benzyne (B1209423) intermediate. chemistrysteps.com The nucleophile (e.g., an amide ion) can then add to either carbon of the triple bond, potentially leading to the product with the amino group at a different position relative to where the halogen was originally. If a halogen is re-introduced, it could also add to a different position.
Distinguishing between intermolecular and intramolecular pathways is crucial. An intermolecular migration would involve the complete detachment of the halogen from one molecule and its subsequent attachment to another. An intramolecular migration would involve the halogen moving to a different position on the same aromatic ring. Crossover experiments, where two different haloaniline derivatives are reacted together, can help elucidate the dominant pathway. If mixed-halogen products are observed, it provides strong evidence for an intermolecular mechanism.
Kinetic Analysis and Isotopic Labeling Studies for Reaction Mechanism Determination
Kinetic analysis and isotopic labeling are powerful tools for probing reaction mechanisms. researchgate.net By measuring reaction rates under different conditions and tracking the fate of isotopically labeled atoms, chemists can gain detailed insights into transition states and reaction pathways. youtube.com
For the reductive amination of 2-chloroaniline, a primary kinetic isotope effect (KIE) could be observed if the C-H (or N-H) bond cleavage is the rate-determining step. For example, replacing a hydrogen atom involved in the rate-limiting step with deuterium (B1214612) (a heavier isotope) would slow down the reaction. nih.gov If the reduction of the iminium ion by a hydride reagent is rate-limiting, using a deuterated reducing agent (e.g., NaBD₄) would result in a significant KIE.
In the context of nucleophilic aromatic substitution, isotopic labeling can confirm the proposed mechanism. For instance, if the substrate is labeled at a specific carbon, its position in the final product can confirm whether a rearrangement (like one involving a benzyne intermediate) has occurred. Kinetic studies can establish the rate law for the reaction; for the SₙAr addition-elimination mechanism, the reaction is typically second order (first order in the aryl halide and first order in the nucleophile), as the initial nucleophilic attack is usually the rate-determining step. dalalinstitute.com
| Reaction Type | Isotopic Labeling Strategy | Information Gained |
|---|---|---|
| Reductive Amination | Use of deuterated reducing agent (e.g., NaBD₃CN) | Determines if hydride transfer is the rate-determining step (KIE). nih.gov |
| Reductive Amination | Use of N-deuterated amine (e.g., R-ND₂) | Probes the role of proton transfers during imine formation. |
| Nucleophilic Aromatic Substitution | ¹³C labeling of the carbon bearing the halogen | Tracks the position of nucleophilic attack and can rule out benzyne-mediated rearrangements. chemistrysteps.com |
| Nucleophilic Aromatic Substitution | Using a deuterated nucleophile | Can characterize the transition state structure. |
Computational Probing of Reaction Transition States and Energy Barriers
Computational chemistry, particularly using Density Functional Theory (DFT), offers a powerful approach to complement experimental studies of reaction mechanisms. researchgate.netsemanticscholar.org By modeling the potential energy surface of a reaction, researchers can locate and characterize the structures of reactants, intermediates, transition states, and products. nih.gov
For the SₙAr reaction of this compound, DFT calculations could be used to:
Calculate the activation energy barrier for the initial nucleophilic attack. nih.gov
Determine the geometry and stability of the intermediate Meisenheimer complex.
Compare the energy barriers for substitution at the chloro-position versus other potential reaction pathways.
Recent computational studies on SₙAr reactions have shown that some reactions, long assumed to be stepwise, may actually be concerted, where bond formation and bond cleavage occur in a single transition state. nih.gov DFT calculations can help distinguish between stepwise, concerted, and borderline mechanisms by analyzing the transition state structure. nih.gov Similarly, for reductive amination, computational models can elucidate the transition state for the hydride transfer step, calculate the relative energies of intermediates, and explain the selectivity of different reducing agents. researchgate.net These theoretical insights are invaluable for understanding reactivity and designing more efficient synthetic protocols. chemistryworld.com
Derivatization and Transformative Reactions of N Benzyl 2 Chloroaniline
Functional Group Transformations at the Aniline (B41778) Moiety
The aniline portion of N-benzyl-2-chloroaniline contains two primary sites for functional group manipulation: the aromatic ring, which can bear substituents like nitro groups, and the chlorine atom, which can participate in substitution reactions.
The reduction of a nitro group to a primary amine is a fundamental transformation in the synthesis of aromatic compounds. For derivatives of this compound bearing a nitro substituent on the aromatic ring, this conversion is crucial for creating diamino compounds or modifying the electronic properties of the molecule. A variety of reagents and catalytic systems can achieve this transformation with high efficiency. wikipedia.org
The choice of reducing agent is critical for chemoselectivity, especially when other reducible functional groups are present. beilstein-journals.org Metal-free reductions, such as those using trichlorosilane, offer a mild and effective alternative to traditional metal-based methods. beilstein-journals.orggoogle.com Catalytic hydrogenation using metals like palladium or platinum on a carbon support is also a widely employed and scalable method. wikipedia.org
Table 1: Selected Reagent Systems for the Reduction of Aromatic Nitro Groups
| Reagent System | Typical Conditions | General Applicability & Notes |
|---|---|---|
| HSiCl₃ / Tertiary Amine | Acetonitrile, Room Temperature | Metal-free, mild, and shows wide applicability for both aromatic and aliphatic nitro compounds. beilstein-journals.orggoogle.com |
| Catalytic Hydrogenation (H₂) | Pd/C, PtO₂, or Raney Nickel | Industrial-scale applicability; reaction conditions can be adjusted to control selectivity. wikipedia.org |
| Iron (Fe) Metal | Acidic Media (e.g., Acetic Acid), Reflux | A classic and cost-effective method for nitroarene reduction. wikipedia.org |
These methods can be applied to nitro-substituted this compound precursors to yield the corresponding amino derivatives, which are valuable intermediates for further synthesis.
The chlorine atom on the aniline ring of this compound is an aryl chloride, which is typically unreactive toward traditional nucleophilic substitution reactions. learncbse.in However, under transition-metal catalysis, this chlorine atom can be effectively replaced by a wide range of nucleophiles. Palladium-catalyzed cross-coupling reactions, in particular, provide a powerful tool for forming new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds at this position. mit.edu
These transformations allow for the introduction of diverse functional groups, significantly expanding the synthetic utility of the this compound core. For example, coupling with amines (Buchwald-Hartwig amination) can introduce new amino substituents, while reaction with thiols can lead to the formation of thioethers, which are precursors for sulfur-containing heterocycles. nih.gov
Table 2: Catalytic Systems for Nucleophilic Substitution of the Chlorine Atom
| Nucleophile Type | Catalyst System (Example) | Reaction Type | Product Class |
|---|---|---|---|
| Primary/Secondary Amines | Pd₂(dba)₃ / Ligand (e.g., BrettPhos) | Buchwald-Hartwig Amination | N,N'-disubstituted anilines |
| Thiols | Pd(OAc)₂ / Ligand | C-S Cross-Coupling | Aryl thioethers |
| Alcohols/Phenols | Pd Catalyst / Ligand | C-O Cross-Coupling | Aryl ethers |
Advanced Synthetic Applications
This compound serves as a valuable precursor for the synthesis of specialized ligands, particularly phosphino-amine (P,N) type ligands, which are instrumental in organometallic catalysis. These bidentate ligands, which coordinate to a metal center through both a phosphorus and a nitrogen atom, are crucial for enhancing the efficiency, selectivity, and stability of catalysts used in various organic transformations.
The synthesis of such ligands can involve the ortho-lithiation of the this compound followed by quenching with a chlorophosphine (e.g., chlorodiphenylphosphine) to install the phosphine (B1218219) group. The resulting P,N ligand retains the core structure of the parent aniline while incorporating a phosphine donor group capable of strong coordination to transition metals like ruthenium, palladium, or rhodium.
These P,N ligands derived from substituted anilines are particularly effective in ruthenium-catalyzed N-alkylation and N-benzylation reactions via the "hydrogen-borrowing" or "hydrogen-autotransfer" mechanism. scispace.com In this process, an alcohol is temporarily oxidized to an aldehyde or ketone, which then reacts with an amine to form an imine; the imine is subsequently reduced by the catalyst to yield the final alkylated amine. The catalyst's performance is highly dependent on the electronic and steric properties of the ligand. For example, the N-benzylation of anilines using benzyl (B1604629) alcohol has been shown to be effectively catalyzed by Ru(II) complexes bearing P,N ligands. scispace.com The use of precursors like N-benzyl-4-chloroaniline in these studies underscores the compatibility of halogen-substituted anilines in these catalytic systems, indicating a similar utility for the 2-chloro isomer. scispace.com
Table 1: Representative P,N Ligand Application
| Catalyst System | Reaction Type | Substrate Example | Key Finding |
|---|---|---|---|
| [RuCl₂(p-cymene)]₂ / P,N Ligand | N-Benzylation | Aniline + Benzyl Alcohol | P,N ligands significantly improve reaction rate and selectivity towards the desired N-benzylaniline product compared to ligand-free systems. scispace.com |
| Ru(II) / Propylenediamine-based P,N Ligand | N-Benzylation | para-substituted anilines | Functionalized anilines, including chloro-substituted variants, were successfully N-benzylated in high yields. scispace.com |
The structural motifs within this compound, namely the secondary amine and the activated aromatic ring, make it a suitable candidate for participation in domino and cascade reactions. These processes, which involve two or more bond-forming transformations in a single synthetic operation without isolating intermediates, represent a highly efficient approach to building molecular complexity.
Anilines are well-established participants in various domino sequences. For example, a silver-catalyzed domino reaction between anilines and alkynes can lead to the formation of complex amine structures through a hydroamination/cyclization cascade. researchgate.net Another prominent example is the acid-catalyzed domino reaction of anilines with 3,4-dihydro-2H-pyran, which proceeds through a sequence of steps including nucleophilic addition, ring-opening, and intramolecular hydroamination/cyclization to afford 1,2,3,4-tetrahydroquinoline (B108954) derivatives. rsc.org
While specific studies detailing the participation of this compound in such reactions are not prevalent, its reactivity can be inferred from these precedents. The nucleophilic secondary amine can initiate a sequence by adding to an alkyne, alkene, or carbonyl group. The resulting intermediate can then undergo further intramolecular reactions, such as an electrophilic aromatic substitution involving the chloro-substituted aniline ring, to generate polycyclic structures in a single pot. The benzyl group can also influence the steric course of the reaction or serve as a protecting group to be removed at a later stage.
The benzyl group on the nitrogen atom of this compound is a common protecting group in organic synthesis. Its removal, or debenzylation, is a critical step in many synthetic pathways. Chemoselective N-debenzylation—the removal of the benzyl group without affecting other sensitive functional groups in the molecule—is of significant interest. Several methods have been developed for this transformation.
One widely used method is catalytic hydrogenation, typically employing a palladium catalyst on a carbon support (Pd/C) under a hydrogen atmosphere. This method is highly efficient but can be non-selective if other reducible groups, such as alkenes, alkynes, or other types of benzyl ethers, are present. The process can be facilitated by the addition of an acid, which aids in the cleavage of the C-N bond.
Oxidative methods provide a valuable alternative. Reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) can cleanly effect N-debenzylation of N-benzyl tertiary amines to the corresponding secondary amines. This method is notably chemoselective, leaving N-benzyl amides, O-benzyl ethers, and other common protecting groups intact. Another approach involves the use of N-iodosuccinimide (NIS), which offers a mild and tunable method for the debenzylation of N-dibenzylamines and can be controlled to achieve either mono- or di-debenzylation.
Table 2: Comparison of N-Debenzylation Methods
| Reagent/Method | Conditions | Selectivity | Advantages |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C, solvent (e.g., MeOH, EtOH) | Low (can reduce other groups) | High efficiency, clean byproducts. |
| Ceric Ammonium Nitrate (CAN) | Aqueous acetonitrile, room temp | High (unreactive towards O-benzyl ethers, amides) | Mild conditions, high chemoselectivity. |
| N-Iodosuccinimide (NIS) | CH₂Cl₂, room temp | Tunable (mono- or di-debenzylation) | Mild, useful for multifunctionalized substrates. |
Computational Chemistry and Theoretical Characterization of N Benzyl 2 Chloroaniline
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting a wide range of molecular properties with a good balance of accuracy and computational cost. A typical DFT study of N-benzyl-2-chloroaniline would involve the following analyses.
Geometry Optimization and Molecular Structure Prediction
The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as geometry optimization. This process calculates the forces on each atom and adjusts their positions until a minimum energy structure (a stable conformation) is found on the potential energy surface.
Table 1: Representative Table for Predicted Geometrical Parameters of this compound (Illustrative Data)
| Parameter | Bond/Angle | Predicted Value (e.g., B3LYP/6-311G**) |
|---|---|---|
| Bond Length (Å) | C-N | Data not available |
| C-Cl | Data not available | |
| N-H | Data not available | |
| C(benzyl)-N | Data not available | |
| Bond Angle (°) | C-N-C | Data not available |
| Cl-C-C | Data not available |
Analysis of Electronic Structure and Reactivity Descriptors
Once the optimized geometry is obtained, DFT is used to calculate the electronic properties of the molecule, which are crucial for understanding its reactivity.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insight into the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more reactive and can be more easily excited.
For this compound, the analysis would reveal how the electron-withdrawing chloro group and the bulkier benzyl (B1604629) group influence the energies and spatial distribution of these orbitals. It would be expected that the HOMO is primarily located on the electron-rich aniline (B41778) ring, while the LUMO might be distributed across the aromatic systems.
Table 2: Representative Table for FMO Analysis of this compound (Illustrative Data)
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the regions of a molecule that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack.
In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-poor and are likely sites for nucleophilic attack. For this compound, one would expect to see negative potential around the nitrogen atom due to its lone pair of electrons and potentially on the aniline ring, making these sites attractive to electrophiles. The hydrogen atom of the secondary amine would likely show a region of positive potential.
To quantify the distribution of electronic charge among the atoms in a molecule, various population analysis schemes are used. The Mulliken population analysis and Natural Population Analysis (NPA) are two common methods. These analyses assign partial charges to each atom, providing a numerical representation of the electron distribution.
These calculated atomic charges can help in understanding the electrostatic interactions within the molecule and with other molecules. For this compound, the analysis would likely show a significant negative charge on the electronegative nitrogen and chlorine atoms, while the hydrogen atoms and some carbon atoms would carry partial positive charges. Comparing Mulliken and NPA charges is often useful, as NPA is generally considered to be less dependent on the basis set used in the calculation.
Table 3: Representative Table for Calculated Atomic Charges of this compound (Illustrative Data)
| Atom | Mulliken Charge (a.u.) | NPA Charge (a.u.) |
|---|---|---|
| Cl | Data not available | Data not available |
| N | Data not available | Data not available |
| C1 (ring) | Data not available | Data not available |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.
A key feature of NBO analysis is the examination of "donor-acceptor" interactions, which represent charge delocalization from a filled (donor) NBO to an empty (acceptor) NBO. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions and greater stabilization of the molecule due to electron delocalization (hyperconjugation).
For this compound, NBO analysis would be used to investigate interactions such as the delocalization of the nitrogen lone pair into the antibonding orbitals of the adjacent aromatic ring (n → π* interaction), which is a key factor in the electronic properties of anilines.
Table 4: Representative Table for NBO Analysis of this compound (Illustrative Data)
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
|---|---|---|
| LP (N) | π* (C-C) | Data not available |
Theoretical Vibrational Frequency Calculations and Scaling
Theoretical vibrational frequency analysis is a fundamental computational tool used to predict the infrared and Raman spectra of a molecule, providing insights into its structural and bonding characteristics. For this compound, such calculations are typically performed using Density Functional Theory (DFT), with the B3LYP functional being a widely used method, often paired with basis sets like 6-311++G** or 6-311**. acs.orgresearchgate.net The output of these calculations is a set of harmonic vibrational frequencies corresponding to the normal modes of the molecule.
However, theoretical harmonic frequencies systematically deviate from experimental fundamental frequencies due to two main factors: the neglect of vibrational anharmonicity and the incomplete treatment of electron correlation in the computational method. nih.gov To bridge this gap and improve the accuracy of predictions, the calculated harmonic frequencies are uniformly scaled by empirical scaling factors. nih.gov These factors are specific to the combination of theoretical method and basis set used. For instance, a scaling factor might be developed by comparing calculated frequencies for a large set of molecules with their known experimental vibrational frequencies. nih.gov
The process involves first optimizing the molecular geometry of this compound to find its minimum energy structure. Subsequently, the vibrational frequencies are calculated at this optimized geometry. The resulting frequencies are then multiplied by the appropriate scaling factor to yield values that can be more reliably compared with experimental FT-IR and FT-Raman data. researchgate.net This scaled quantum mechanical force field (SQMFF) methodology allows for a detailed assignment of the observed spectral bands to specific molecular motions, such as C-H stretching, N-H bending, C-N stretching, and the vibrations of the phenyl rings. researchgate.net
Table 1: Illustrative Scaled Vibrational Frequencies from a DFT Calculation for this compound (Note: This table is a representative example of the data that would be generated from a theoretical calculation and does not represent experimentally verified values.)
Thermodynamic Property Predictions (e.g., at varying temperatures)
Quantum chemical calculations are a powerful means to predict the thermodynamic properties of molecules like this compound without the need for experimental measurements. Properties such as standard enthalpy of formation (ΔfH°), entropy (S°), and heat capacity (Cp) can be determined from the vibrational frequencies calculated via DFT. chemeo.com These calculations are typically performed for the molecule in the gas phase.
The statistical mechanics formalism allows for the calculation of these properties as a function of temperature. The vibrational frequencies obtained from DFT are used to compute the vibrational partition function, which, along with translational and rotational partition functions, allows for the determination of key thermodynamic parameters. By varying the temperature in the calculations, a comprehensive profile of the molecule's thermodynamic behavior can be established. This data is crucial for understanding the stability of the molecule and for predicting its behavior in chemical reactions under different thermal conditions.
Table 2: Predicted Thermodynamic Properties of this compound at Various Temperatures (Note: This table is a representative example of the data that would be generated from a theoretical calculation and does not represent experimentally verified values.)
Quantum Chemical Studies Beyond DFT (e.g., MP2 calculations)
While DFT methods like B3LYP are widely used for their balance of accuracy and computational cost, more rigorous quantum chemical methods are often employed to obtain higher accuracy, especially for properties sensitive to electron correlation. These are known as ab initio post-Hartree-Fock methods. Møller-Plesset perturbation theory, particularly at the second order (MP2), and the Coupled Cluster method with single, double, and perturbative triple excitations (CCSD(T)) are prominent examples. nih.gov
For a molecule like this compound, applying these higher-level methods can provide more accurate predictions for properties such as ionization energies, electron affinities, and the relative energies of different conformers. nih.gov For example, the "domain localized pair natural orbitals" coupled cluster method, DLPNO-CCSD(T), has been shown to provide results that can significantly improve upon standard DFT calculations for various physicochemical properties. nih.gov These methods are more computationally demanding, with costs scaling much more steeply with the size of the basis set compared to DFT. nih.gov However, their application is justified when high accuracy is needed to resolve small energy differences or to benchmark the performance of less expensive DFT functionals for the system under study.
Conformational Analysis through Computational Modeling (e.g., Hindered Rotational Equilibria)
This compound possesses significant conformational flexibility due to the rotation around the C-N single bonds linking the aniline and benzyl moieties. Computational modeling is an essential tool for exploring the potential energy surface (PES) of the molecule to identify its stable conformers and the energy barriers for interconversion between them. This type of analysis is crucial for understanding the molecule's structure-property relationships. scielo.br
A common approach involves performing a relaxed scan of the key dihedral angles that define the molecule's shape. scielo.br For this compound, these would be the C-C-N-C and C-N-C-C dihedral angles. By systematically rotating these bonds and performing a geometry optimization at each step, a profile of the potential energy as a function of conformation is generated. The minima on this profile correspond to stable conformers, while the maxima represent the transition states for rotation, revealing the energy barriers associated with this hindered rotational equilibrium. scielo.br Such studies on similar benzyl-containing molecules have revealed the existence of multiple stable conformers in equilibrium, often separated by just a few kcal/mol. ethz.ch
Application of Solvation Models (e.g., Polarizable Continuum Model, PCM)
The conformation and properties of a molecule can be significantly influenced by its environment, particularly in a solvent. Computational studies often incorporate the effects of a solvent using implicit solvation models, with the Polarizable Continuum Model (PCM) being one of the most widely used. wikipedia.orguni-muenchen.de This model treats the solvent as a continuous medium with a specific dielectric constant, rather than modeling individual solvent molecules explicitly. wikipedia.org
In a PCM calculation, a cavity is created around the solute molecule (this compound) within the dielectric continuum. uni-muenchen.deq-chem.com The solute's electron density polarizes the continuum, which in turn creates a reaction field that interacts with the solute. This solute-solvent interaction is then incorporated into the quantum mechanical calculation, leading to a more realistic description of the molecule's geometry, energy, and properties in solution. diracprogram.org The use of PCM is particularly important in conformational analysis, as the relative stability of different conformers can change dramatically when moving from the gas phase to a polar solvent. scielo.br The model is available in many quantum chemistry software packages and can be applied at both DFT and post-Hartree-Fock levels of theory. wikipedia.orguni-muenchen.de
Intermolecular Interaction Studies (e.g., Hirshfeld Surface Analysis)
In the solid state, the packing of molecules is governed by a complex network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying these interactions within a crystal structure. researchgate.netmdpi.com By mapping the electron density distribution, this technique provides a detailed picture of how molecules interact with their neighbors.
The analysis involves generating a three-dimensional Hirshfeld surface around the molecule, which is color-coded to highlight different types of intermolecular contacts. mdpi.com For instance, the normalized contact distance (d_norm) map uses red, white, and blue colors to indicate contacts that are shorter, equal to, or longer than the van der Waals radii, respectively. nih.gov Red spots on the map are particularly important as they highlight close contacts, such as hydrogen bonds.
Table 3: Example of Percentage Contributions of Intermolecular Contacts from a Hirshfeld Surface Analysis (Note: This table is a representative example based on typical organic molecules and does not represent specific experimental data for this compound.)
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering detailed insights into the chemical environment of individual atoms. For N-benzyl-2-chloroaniline, a combination of one- and two-dimensional NMR techniques provides an unambiguous assignment of its proton and carbon skeletons.
Proton (¹H) NMR Techniques for Structural Elucidation
Proton NMR (¹H NMR) spectroscopy of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the different sets of protons in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of each proton.
In a typical ¹H NMR spectrum of this compound, the aromatic protons of the benzyl (B1604629) group and the 2-chloroaniline (B154045) moiety resonate in the downfield region, generally between 6.5 and 7.5 ppm. The benzylic methylene (B1212753) protons (-CH₂-) appear as a characteristic singlet or a doublet, depending on the coupling with the adjacent N-H proton, usually in the range of 4.3 to 4.7 ppm. The N-H proton itself often presents as a broad singlet, and its chemical shift can vary depending on concentration and solvent.
A reported ¹H NMR spectrum for this compound in CDCl₃ shows the following key signals: a multiplet for the aromatic protons around δ 7.26-6.56 ppm, a singlet for the N-H proton at approximately δ 4.64 ppm, and a doublet for the benzylic methylene protons at δ 4.31 ppm with a coupling constant (J) of 5.6 Hz. rsc.org
Interactive Data Table: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|---|
| 7.26 | d | 4H | 8.0 | Aromatic protons (benzyl ring) |
| 7.18 | t | 2H | 6.8 | Aromatic protons (chloroaniline ring) |
| 6.97 | t | 1H | 7.6 | Aromatic proton (chloroaniline ring) |
| 6.56 | t | 2H | 7.2 | Aromatic protons (chloroaniline ring) |
| 4.64 | s | 1H | - | N-H proton |
| 4.31 | d | 2H | 5.6 | Benzylic CH₂ protons |
Data sourced from a study on the synthesis of N-substituted anilines. rsc.org
Carbon-13 (¹³C) NMR Techniques for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of this compound. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a series of singlet peaks, each corresponding to a unique carbon environment.
The aromatic carbons of both the benzyl and 2-chloroaniline rings exhibit signals in the downfield region of the spectrum, typically between 110 and 150 ppm. The carbon atom attached to the chlorine (C-Cl) and the carbon atom attached to the nitrogen (C-N) in the chloroaniline ring are particularly deshielded. The benzylic methylene carbon (-CH₂-) gives a characteristic signal in the aliphatic region, generally around 48 ppm.
A reported ¹³C NMR spectrum of this compound in CDCl₃ displays signals at δ 143.93, 138.82, 129.17, 128.79, 127.86, 127.41, 127.32, 119.18, 117.47, and 111.59 ppm for the aromatic carbons, and a signal at δ 47.91 ppm for the benzylic carbon. rsc.org
Interactive Data Table: ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 143.93 | Aromatic C-N (chloroaniline ring) |
| 138.82 | Aromatic C (benzyl ring) |
| 129.17 | Aromatic CH |
| 128.79 | Aromatic CH |
| 127.86 | Aromatic C-Cl |
| 127.41 | Aromatic CH |
| 127.32 | Aromatic CH |
| 119.18 | Aromatic CH |
| 117.47 | Aromatic CH |
| 111.59 | Aromatic CH |
| 47.91 | Benzylic CH₂ |
Data sourced from a study on the synthesis of N-substituted anilines. rsc.org
Two-Dimensional NMR Spectroscopy for Connectivity (e.g., HSQC-DEPT, HMBC-DEPT)
An HSQC-DEPT experiment would reveal direct one-bond correlations between protons and their attached carbons. For this compound, this would show a cross-peak between the benzylic methylene protons (δ ~4.31 ppm) and the benzylic carbon (δ ~47.91 ppm), as well as correlations for each aromatic proton with its corresponding carbon atom. The DEPT (Distortionless Enhancement by Polarization Transfer) component would further differentiate between CH, CH₂, and CH₃ groups.
Deuterium (B1214612) Labeling for Mechanistic Insights
Deuterium labeling is a powerful tool for elucidating reaction mechanisms. While no specific studies employing deuterium labeling for the synthesis of this compound were found, its application can be inferred from mechanistic investigations of similar N-arylation reactions. nih.govresearchgate.netchem-station.com
For instance, in a proposed synthesis of this compound via a Buchwald-Hartwig amination of 1-bromo-2-chlorobenzene (B145985) with benzylamine (B48309), deuterium labeling could be used to probe the mechanism of C-N bond formation. By using deuterated benzylamine (C₆H₅CD₂NH₂), the position of the deuterium label in the final product and any observed kinetic isotope effect (KIE) could provide evidence for the rate-determining step and the nature of the intermediates involved in the catalytic cycle. A significant KIE would suggest that the cleavage of the C-D bond is involved in the rate-determining step of the reaction.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, provides valuable information about the functional groups present in a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific functional groups. While a detailed, fully assigned spectrum for the pure compound is not widely published, the expected characteristic absorption bands can be predicted based on established correlation tables and spectra of similar compounds.
Key expected vibrational frequencies include:
N-H Stretch: A moderate to weak absorption band in the region of 3300-3500 cm⁻¹, characteristic of a secondary amine.
Aromatic C-H Stretch: Multiple sharp, weak to medium bands above 3000 cm⁻¹.
Aliphatic C-H Stretch: Bands in the region of 2850-3000 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the benzylic CH₂ group.
C=C Aromatic Ring Stretch: Several bands of variable intensity in the 1450-1600 cm⁻¹ region.
N-H Bend: An absorption band typically found around 1500-1600 cm⁻¹.
C-N Stretch: A medium to strong band in the 1250-1350 cm⁻¹ region.
C-Cl Stretch: A strong band in the fingerprint region, typically around 700-800 cm⁻¹.
Analysis of the FT-IR spectrum of a mixture containing benzyl alcohol and o-chloroaniline provides some context, showing characteristic N-H stretching frequencies for the amine. researchgate.net A comprehensive analysis of the FT-IR spectrum of this compound would allow for the definitive identification of these and other vibrational modes, confirming the presence of its key functional groups. rsc.org
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ionized molecules. It is instrumental in confirming molecular weight and elucidating the structure of compounds through analysis of their fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to several decimal places, allowing for the determination of a compound's exact mass. This high precision enables the calculation of the elemental formula of the parent ion, providing unambiguous identification. bioanalysis-zone.com For this compound, HRMS can readily distinguish it from isomers or other compounds that have the same nominal mass.
The molecular formula of this compound is C₁₃H₁₂ClN. The presence of chlorine, which has two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), results in a characteristic isotopic pattern for the molecular ion (M⁺). The HRMS spectrum will show two main peaks: one for the molecule containing ³⁵Cl (M⁺) and another, approximately one-third the intensity, at two mass units higher for the molecule containing ³⁷Cl ([M+2]⁺). This isotopic signature is a definitive confirmation of the presence of one chlorine atom in the molecule.
The table below shows the calculated exact masses for the primary isotopic molecular ions of this compound.
| Ion | Molecular Formula | Calculated Exact Mass | Relative Abundance (%) |
|---|---|---|---|
| [M]⁺ | C₁₃H₁₂³⁵ClN⁺ | 217.0658 | 100 |
| [M+1]⁺ | ¹³CC₁₂H₁₂³⁵ClN⁺ | 218.0692 | 14.2 |
| [M+2]⁺ | C₁₃H₁₂³⁷ClN⁺ | 219.0629 | 32.0 |
Gas Chromatography-Mass Spectrometry (GC/MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. d-nb.info The sample is first vaporized and passed through a GC column, where components are separated based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. researchgate.netnih.gov
The resulting mass spectrum displays the molecular ion peak and a series of fragment ion peaks. The fragmentation pattern is reproducible and characteristic of the molecule's structure. chemguide.co.uklibretexts.org For this compound, the fragmentation is expected to occur at the weakest bonds, primarily the C-N and C-C bonds of the benzyl-amine linkage.
Key predicted fragmentation pathways include:
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom can lead to the loss of a chlorophenyl radical, resulting in a fragment at m/z 91, which rearranges to the highly stable tropylium (B1234903) ion. This is often the base peak for N-benzylated compounds.
Benzylic Cleavage: Cleavage of the N-CH₂ bond results in the formation of a chloroaniline radical cation (m/z 127/129) and a benzyl radical.
Loss of Chlorine: The molecular ion can lose a chlorine atom to produce a fragment at m/z 182.
The table below lists the major fragments anticipated in the electron impact mass spectrum of this compound.
| m/z | Proposed Fragment Ion | Formula | Notes |
|---|---|---|---|
| 217/219 | [C₁₃H₁₂ClN]⁺ | C₁₃H₁₂ClN | Molecular Ion (M⁺) peak, showing the 3:1 isotopic pattern for Chlorine. |
| 182 | [M - Cl]⁺ | C₁₃H₁₂N | Loss of a chlorine radical from the molecular ion. |
| 127/129 | [C₆H₆ClN]⁺ | C₆H₆ClN | 2-Chloroaniline radical cation formed by benzylic cleavage. |
| 91 | [C₇H₇]⁺ | C₇H₇ | Tropylium ion, often the base peak, formed by alpha-cleavage. |
| 77 | [C₆H₅]⁺ | C₆H₅ | Phenyl cation, from loss of H₂CN from the m/z 104 fragment or other pathways. |
X-ray Diffraction (XRD) Analysis
Single Crystal X-ray Diffraction (SCXRD) is the gold standard for elucidating the absolute three-dimensional structure of a molecule. The technique requires a high-quality single crystal (typically 0.1-0.4 mm in size) which is irradiated with a focused beam of X-rays. axborotnoma.uz The resulting diffraction pattern is used to construct an electron density map, from which the positions of all atoms in the molecule can be determined with high precision.
For this compound, an SCXRD analysis would provide:
Confirmation of the molecular connectivity.
Precise bond lengths and angles for every bond in the molecule.
Torsional angles, which define the molecule's conformation in the solid state.
Information about intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing.
Crystallographic data including the unit cell dimensions, space group, and density.
While specific data for this compound is not publicly available, the crystallographic data for the closely related parent compound, N-benzylaniline (C₁₃H₁₃N), provides an excellent example of the information obtained from such an analysis. iucr.orgresearchgate.net
The table below presents the single-crystal X-ray diffraction data for N-benzylaniline. iucr.org
| Parameter | Value for N-benzylaniline iucr.org |
|---|---|
| Chemical Formula | C₁₃H₁₃N |
| Formula Weight | 183.24 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 18.8185 (6) |
| b (Å) | 5.7911 (2) |
| c (Å) | 19.3911 (7) |
| β (°) | 103.338 (1) |
| Volume (ų) | 2056.24 (12) |
| Z (Molecules per unit cell) | 8 |
| Temperature (K) | 200 |
Powder X-ray Diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline (powder) samples. The sample is irradiated with X-rays, and the diffraction pattern is collected as a function of the scattering angle (2θ). The resulting diffractogram is a unique "fingerprint" of the crystalline solid's specific phase. cambridge.org
PXRD is primarily used for:
Phase Identification: Comparing the experimental diffraction pattern to a database of known patterns to identify the compound.
Purity Assessment: Detecting the presence of crystalline impurities or different polymorphic forms.
Crystallinity Analysis: Distinguishing between crystalline and amorphous material.
Unit Cell Refinement: Determining the lattice parameters of the crystal structure. researchgate.net
The PXRD pattern of a pure, crystalline sample of this compound would consist of a series of sharp peaks at characteristic 2θ angles. The position and relative intensity of these peaks are determined by the crystal lattice structure.
The following table provides a representative example of how PXRD data for a crystalline organic compound is presented.
| Position [°2θ] | Intensity [Counts] | Relative Intensity [%] |
|---|---|---|
| 8.5 | 550 | 25.1 |
| 12.7 | 1240 | 56.9 |
| 17.1 | 2180 | 100.0 |
| 21.3 | 1890 | 86.7 |
| 24.2 | 970 | 44.5 |
| 25.5 | 1650 | 75.7 |
| 28.9 | 780 | 35.8 |
Surface and Morphological Characterization Methods (relevant for catalyst studies)
The morphology, elemental composition, and surface characteristics of a catalyst fundamentally dictate its activity and stability. Techniques such as electron microscopy and photoelectron spectroscopy provide nanoscale insights into these properties.
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of catalyst materials. High-resolution Field Emission SEM (FESEM) offers even greater detail of nanoscale features. When coupled with Energy-Dispersive X-ray Spectroscopy (EDS), SEM provides qualitative and quantitative elemental analysis of the catalyst's surface. EDS mapping reveals the spatial distribution of different elements, which is critical for confirming the uniform deposition of active metal species on a support material.
In studies of catalysts for N-alkylation reactions, SEM and EDS are routinely used to characterize the catalyst's structure. For instance, in the development of cobalt nanoparticles supported on N-doped carbon (CoNₓ@NC) for the N-alkylation of anilines, SEM and EDS analyses were employed to confirm the morphology and elemental composition of the catalyst. thieme-connect.com Similarly, copper-based metal-organic frameworks (Cu-BDC MOFs) synthesized for catalytic applications have been characterized using SEM to reveal their distinct square plate-like morphology. researchgate.net
| Cu-BDC MOF | Showed a distinct square plate-like morphology. | Verified the elemental composition including copper. | researchgate.net |
Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the visualization of a material's internal structure, particle size, and morphology at the nanoscale. For catalyst characterization, TEM is essential for determining the size and distribution of active metal nanoparticles on the support, as particle size can significantly influence catalytic activity.
For example, in the synthesis of gold (Au) catalysts on various supports (e.g., TiO₂, Al₂O₃, C) for the alkylation of aniline (B41778) with benzyl alcohol, TEM analysis was crucial for measuring the Au nanoparticle sizes before and after the reaction. nih.gov It was observed that particle sizes increased after the reaction, indicating some degree of agglomeration. nih.gov In another study, a palladium nanoparticle catalyst grafted on carbon nitride, used for N-benzylation of anilines, was shown by TEM to have particle sizes in the range of 2–5 nm. researchgate.net
Table 2: TEM Analysis of Catalyst Nanoparticle Size in N-Alkylation Reactions
| Catalyst | Support | Initial Particle Size | Post-Reaction Particle Size | Key Finding | Reference |
|---|---|---|---|---|---|
| Au | γ-Al₂O₃ | 6.5 nm | 8.4 nm | Particle size increased by 29% | nih.gov |
| Au | HFeO₂ | 3.7 nm | 4.3 nm | Particle size increased by 16% | nih.gov |
| Pd | Carbon Nitride | 2–5 nm | Not Reported | Confirmed nanoscale dispersion of active metal. | researchgate.net |
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. XPS is particularly valuable in catalysis for determining the oxidation states of the active metal species on the catalyst surface, which often correlate directly with catalytic performance.
For catalysts used in the N-alkylation of anilines, such as CoNₓ@NC, XPS analysis is a key characterization step. thieme-connect.com It can provide detailed information about the chemical environment of cobalt and nitrogen atoms, helping to elucidate the nature of the active sites. Similarly, Cu-based MOF catalysts have been analyzed by XPS to understand their surface chemistry. researchgate.net
Thermal Analysis Techniques
Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated. For catalysts, these methods provide critical information about thermal stability, decomposition behavior, and composition.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. wikipedia.orglongdom.orglongdom.org In catalyst research, TGA is widely used to determine the thermal stability of the catalyst and its support, quantify the amount of deposited material (like coke) after a reaction, and study decomposition patterns. longdom.orglongdom.orgresearchgate.net The data obtained can help establish the operational temperature limits for a catalyst and provide insights into deactivation mechanisms. longdom.org
TGA is a fundamental tool for evaluating the stability of catalysts under reaction conditions. longdom.orglongdom.org By identifying the temperature at which significant mass loss occurs, researchers can assess the thermal behavior of catalysts like metal oxides or zeolites, which might undergo degradation at high temperatures. longdom.orglongdom.org
Porosity and Surface Area Analysis (e.g., Brunauer–Emmett–Teller (BET) and Barrett–Joyner–Halenda (BJH) Methods)
The surface area and porosity of a heterogeneous catalyst are critical parameters that affect its performance. anton-paar.com A high surface area generally provides more active sites for the reaction to occur, enhancing the catalytic activity. c2cat.eu
The Brunauer–Emmett–Teller (BET) method is a widely used technique for determining the specific surface area of a material based on the physical adsorption of a gas (typically nitrogen) on its surface. anton-paar.comwikipedia.org The Barrett–Joyner–Halenda (BJH) method is often used in conjunction with BET to determine the pore size distribution and pore volume from the nitrogen desorption isotherm.
These analyses are essential in catalyst development, characterization, and monitoring. c2cat.eu For instance, the surface area of gold catalysts supported on materials like TiO₂, Al₂O₃, and CeO₂ for the alkylation of aniline was determined using these methods. researchgate.net Comparing the BET surface area of a catalyst before and after a reaction can also indicate structural changes or pore blocking due to coke deposition. researchgate.net
Table 3: Representative BET Surface Area Data for Catalyst Supports
| Catalyst Support | Reported BET Surface Area (m²/g) | Significance | Reference |
|---|---|---|---|
| TiO₂ (Commercial) | ~47 | Provides a baseline for comparison. | researchgate.net |
| Mesoporous Silica | Several hundred | High surface area indicates potential for efficient catalysis. | wikipedia.org |
| Activated Carbon | Can exceed 2000 | Extremely high surface area, though may be overestimated in micropores. | anton-paar.comwikipedia.org |
Elemental Analysis Techniques (e.g., Inductively Coupled Plasma Optical Emission Spectroscopy - ICP-OES)
Elemental analysis is a crucial analytical methodology for determining the elemental composition of a sample. In the context of a specific organic compound like this compound, techniques such as Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) are invaluable for verifying the presence and quantity of expected elements and for detecting trace elemental impurities.
ICP-OES is a powerful analytical tool for the determination of a wide range of elements in various sample matrices. researchgate.net The technique operates by introducing a liquid sample, in this case, a solution of this compound, into a high-temperature argon plasma. unil.ch The plasma, which can reach temperatures of up to 10,000 K, desolvates, vaporizes, and atomizes the sample. unil.ch The intense heat excites the atoms and ions of the elements present, causing them to emit light at characteristic wavelengths. scholarsresearchlibrary.com A spectrometer measures the intensity of this emitted light, which is directly proportional to the concentration of each element in the sample. malvernpanalytical.com
For the structural confirmation of this compound, elemental analysis provides fundamental data. The theoretical elemental composition of this compound (C₁₃H₁₂ClN) can be calculated based on its atomic constituents. ICP-OES can then be employed to experimentally verify these percentages, particularly for the heteroatoms present, and to quantify any metallic residues that may be present from the synthetic process. While carbon, hydrogen, and nitrogen are typically determined by combustion analysis, ICP-OES is particularly well-suited for the quantification of chlorine after appropriate sample digestion, and for the detection of trace metals.
Recent advancements in ICP-OES allow for the determination of non-metallic elements like carbon, hydrogen, and oxygen in organic compounds dissolved in a suitable solvent, which can provide a comprehensive elemental profile simultaneously with trace element detection. researchgate.net
Detailed Research Findings
Research applications of ICP-OES in the analysis of organic compounds demonstrate its versatility and reliability. The technique is widely used in the pharmaceutical industry for the analysis of Active Pharmaceutical Ingredients (APIs) and raw materials to ensure they meet stringent purity requirements. rssl.com For a compound such as this compound, ICP-OES would be instrumental in a quality control setting to:
Confirm the presence and concentration of chlorine: This is a key structural element of the molecule.
Quantify trace metal impurities: Catalysts or reagents used in the synthesis of this compound may result in trace amounts of metallic impurities in the final product. ICP-OES offers the sensitivity to detect these impurities at parts-per-million (ppm) or even parts-per-billion (ppb) levels. scholarsresearchlibrary.com
The sample preparation for ICP-OES analysis of an organic compound like this compound typically involves dissolving the compound in a suitable organic solvent or digesting it in an acid matrix to convert the sample into a solution that can be introduced into the plasma. thermofisher.com
Below is a table representing the theoretical elemental composition of this compound, which would be the target values for experimental verification by an elemental analysis technique like ICP-OES for the chlorine content and other elemental analysis methods for carbon, hydrogen, and nitrogen.
Theoretical Elemental Composition of this compound (C₁₃H₁₂ClN)
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage Composition (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 13 | 156.143 | 71.72 |
| Hydrogen | H | 1.008 | 12 | 12.096 | 5.56 |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 16.29 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 6.43 |
| Total | 217.699 | 100.00 |
Q & A
Q. What are the common synthetic routes for preparing N-benzyl-2-chloroaniline, and how do reaction conditions influence yield?
this compound is typically synthesized via reductive amination or alkylation. A standard method involves reacting 2-chloroaniline with benzaldehyde in acetic acid using NaBH₄ as a reducing agent, yielding the product after workup . Alternative routes employ alkyl halides (e.g., 3-bromoprop-1-ene or (bromomethyl)benzene) under nucleophilic substitution conditions, though yields vary (32–39%) depending on steric and electronic factors of the alkylating agent . Higher yields (74%) are achievable using optimized column chromatography (hexane/ethyl acetate, 49:1) and catalytic systems . Key variables include solvent polarity, stoichiometry, and purification protocols.
Q. How can researchers validate the purity and structure of this compound?
Characterization relies on ¹H/¹³C NMR and mass spectrometry . Key NMR signals include aromatic protons (δ 7.41–6.59 ppm), the NH proton (δ 4.64–4.81 ppm), and the benzyl CH₂ group (δ 4.36–4.43 ppm) . Discrepancies in chemical shifts between studies may arise from solvent effects (CDCl₃ vs. DMSO) or measurement frequency (300 MHz vs. 400 MHz) . Mass spectrometry (ESI-MS) typically shows [M+H]⁺ peaks around m/z 218–220, depending on isotopic chlorine patterns .
Q. What purification strategies are effective for isolating this compound?
Column chromatography with nonpolar solvents (hexane/CH₂Cl₂ or hexane/ethyl acetate) is widely used . Silica gel polarity and gradient elution (e.g., 1–5% ethyl acetate in hexane) help resolve byproducts. For photolabile samples, dark-room purification is advised to prevent degradation .
Advanced Research Questions
Q. How do photochemical reactions of this compound proceed, and what factors govern product selectivity?
Irradiation in aqueous acetonitrile induces cyclization to phenanthridine and dimerization to 5,5′,6,6′-tetrahydro-6,6′-biphenanthridyl (THBP). The reaction involves singlet and triplet excited states , with halogen substituents (Cl vs. I) influencing dimer formation. Iodo derivatives inhibit THBP production due to heavy-atom effects quenching triplet states . Solvent polarity and irradiation wavelength further modulate pathways.
Q. How should researchers address contradictions in reported synthetic yields (e.g., 32% vs. 74%)?
Yield discrepancies often stem from:
- Catalytic systems : Metal-organic frameworks (MOFs) or Pd/S,O-ligand catalysts enhance efficiency .
- Reagent purity : Trace moisture in NaBH₄ or aldehydes may reduce reactivity .
- Workup protocols : Incomplete extraction or column overloading can lower isolated yields . Reproducibility requires strict adherence to stoichiometry, anhydrous conditions, and catalyst activation steps.
Q. What computational methods predict the vibrational and electronic properties of this compound derivatives?
Density functional theory (DFT) with B3LYP/6-311++G(d,p) basis sets reliably simulates FT-IR/Raman spectra and NMR chemical shifts. For example, NH stretching modes (~3400 cm⁻¹) and C-Cl vibrations (~700 cm⁻¹) align with experimental data when scaled by 0.961–0.983 . TD-DFT can model UV-vis absorption for photostability studies .
Q. How can researchers ensure methodological rigor in studies involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
